molecular formula C8H12ClN B3035067 2-Chloro-2-cyclohexylacetonitrile CAS No. 29770-68-1

2-Chloro-2-cyclohexylacetonitrile

Cat. No.: B3035067
CAS No.: 29770-68-1
M. Wt: 157.64 g/mol
InChI Key: FWYNCHBBDIJSRE-UHFFFAOYSA-N
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Description

2-Chloro-2-cyclohexylacetonitrile is an organic compound with the molecular formula C8H12ClN It is a derivative of acetonitrile, where one of the hydrogen atoms is replaced by a chlorine atom and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-cyclohexylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylacetonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-cyclohexylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of amines, alcohols, or other substituted derivatives.

    Reduction: Formation of cyclohexylmethylamine.

    Oxidation: Formation of cyclohexylacetic acid or other oxidized products.

Scientific Research Applications

2-Chloro-2-cyclohexylacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound’s derivatives may be used in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-2-cyclohexylacetonitrile depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chlorine atom, which can be readily displaced by nucleophiles. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetonitrile (ClCH2CN): A simpler analogue with a similar structure but without the cyclohexyl group.

    2-Chlorobenzonitrile (ClC6H4CN): A related compound with a benzene ring instead of a cyclohexyl group.

Uniqueness

2-Chloro-2-cyclohexylacetonitrile is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its simpler analogues. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-chloro-2-cyclohexylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYNCHBBDIJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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